

Comparing the biological activity of 2,3-Dihydrobenzofuran-4-amine analogs

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-amine

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An In-Depth Comparative Guide to the Biological Activity of **2,3-Dihydrobenzofuran-4-amine** Analogs

Authored by a Senior Application Scientist

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.^{[1][2]} Its rigid, planar structure provides a versatile framework for the design of ligands targeting a diverse array of biological targets. The introduction of an amino group at the 4-position of this scaffold creates a key interaction point, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of various **2,3-dihydrobenzofuran-4-amine** analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique chemical class.

Targeting DNA Repair Pathways: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibiting PARP-1 has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Structure-Activity Relationship (SAR) Insights

Initial screening identified 2,3-dihydrobenzofuran-7-carboxamide as a moderate PARP-1 inhibitor.^[3] The exploration of this scaffold led to the synthesis of a 4-amino derivative to probe for potential electrostatic interactions with the carboxylate group of Glu988, an essential residue in the PARP-1 catalytic domain.

The synthesis of rac-4-amino-2-methyl-2,3-dihydrobenzofuran-7-carboxamide resulted in a twofold increase in inhibitory potency compared to the analog lacking the 4-amino group.^[3] This finding underscores the positive contribution of the 4-amino substituent to the molecule's interaction with the target enzyme. Further SAR studies on related dihydrobenzofuran scaffolds have highlighted the importance of substitutions at other positions:

- 5-Position: Introduction of a fluoro group at the 5-position has been shown to enhance potency by approximately 5-fold, likely due to the electron-withdrawing nature of fluorine strengthening π - π stacking interactions with Tyr907 in the enzyme's active site.^[3]
- 2-Position: Modifications at this position with substituted benzylidene groups have led to some of the most potent analogs. Dihydroxy substitutions on the benzylidene ring, particularly at the 3' and 4' positions, significantly improve potency. The 4'-hydroxyl group appears to be crucial for interacting with Asp766.^[3]

Comparative Biological Activity of PARP-1 Inhibitors

The following table summarizes the *in vitro* PARP-1 inhibitory activity of key 2,3-dihydrobenzofuran analogs.

Compound ID	Modifications to Dihydrobenzofuran-7- carboxamide	PARP-1 IC50 (μM)
3	Unsubstituted (Lead Compound)	9.45[3]
20	5-fluoro	2.12[3]
13a	2-methyl	~9.8 (estimated from 4-fold less potency than rac-13c)[3]
rac-13c	5-fluoro, 2-methyl	2.45[3]
(-)-13c	5-fluoro, (S)-2-methyl	1.53[3]
rac-28	4-amino, 2-methyl	4.65[3]
58	2-(3',4'- dihydroxybenzylidene)-3-oxo	0.531[3]
Olaparib	Clinical Reference	-
Veliparib	Clinical Reference	-

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a standard method for evaluating the enzymatic activity of PARP-1 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.

Materials:

- Recombinant human PARP-1 enzyme
- Histone H1 (substrate)
- Biotinylated NAD⁺

- Activated DNA (e.g., calf thymus DNA treated with DNase I)
- Streptavidin-coated plates
- Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)
- Substrate for the reporter enzyme (e.g., TMB)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
- Test compounds dissolved in DMSO

Procedure:

- Coat a 96-well streptavidin plate with histone H1.
- In a separate plate, prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor like Olaparib).
- To each well of the histone-coated plate, add the assay buffer, activated DNA, and the diluted test compounds or controls.
- Initiate the reaction by adding recombinant PARP-1 enzyme and biotinylated NAD⁺.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Wash the plate to remove unbound reagents.
- Add the anti-poly(ADP-ribose) antibody and incubate to allow binding to the PAR-ylated histones.
- Wash the plate again.
- Add the reporter enzyme substrate and incubate until color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at the appropriate wavelength using a plate reader.

- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Modulation of the Inflammatory Response: IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. [4] Dysregulation of this pathway is implicated in various inflammatory diseases and certain cancers, such as diffuse large B-cell lymphoma (DLBCL).

A recent study has identified a series of 2,3-dihydrobenzofuran derivatives as potent IRAK4 inhibitors.[4] While the specific 4-amino analogs were not the primary focus of this publication, the general scaffold demonstrates significant potential. The representative compound from this series, compound 22, exhibited a strong IRAK4 inhibitory potency with an IC₅₀ of 8.7 nM.[4] This compound also showed high antiproliferative activity against a DLBCL cell line (OCI-LY10 IC₅₀ = 0.248 μM) and was able to induce apoptosis.[4]

Experimental Workflow for IRAK4 Inhibitor Evaluation

The development and evaluation of IRAK4 inhibitors typically follow a structured workflow.



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